molecular formula C15H16N2 B1373686 N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine CAS No. 1183956-88-8

N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine

Cat. No.: B1373686
CAS No.: 1183956-88-8
M. Wt: 224.3 g/mol
InChI Key: CLNBDNHHYULYLN-UHFFFAOYSA-N
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Description

N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine is a chemical compound with the molecular formula C15H16N2 and a molecular weight of 224.31 g/mol This compound features a cyclopropane ring attached to a phenyl group, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine typically involves the reaction of 3-(pyridin-3-yl)benzyl chloride with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine is unique due to its specific combination of a cyclopropane ring, phenyl group, and pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(3-pyridin-3-ylphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-3-12(10-17-15-6-7-15)9-13(4-1)14-5-2-8-16-11-14/h1-5,8-9,11,15,17H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNBDNHHYULYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CC=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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